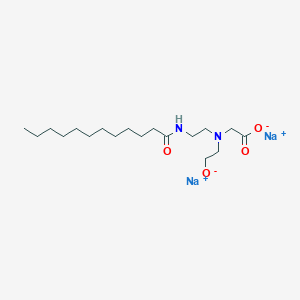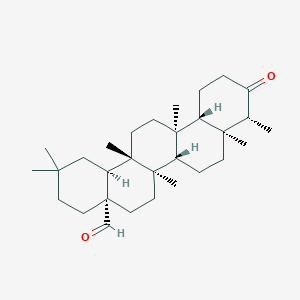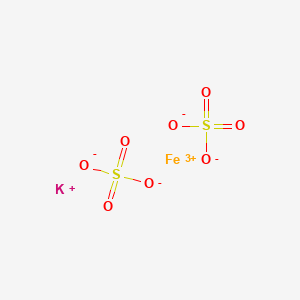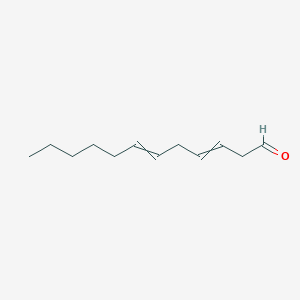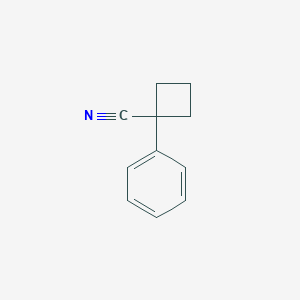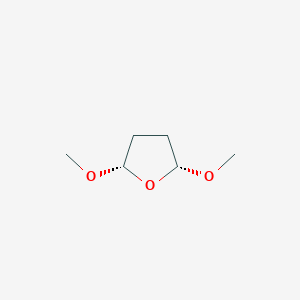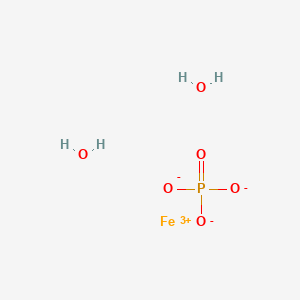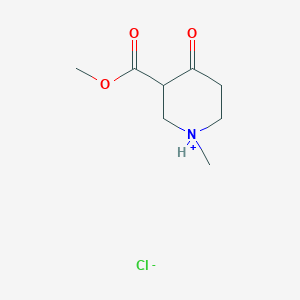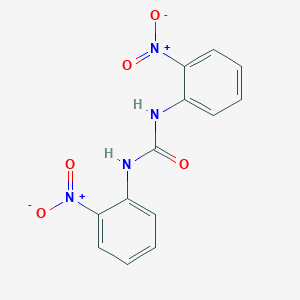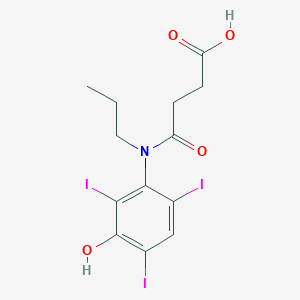
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid (HPPS) is a non-ionic contrast agent that is widely used in medical imaging procedures, particularly in computed tomography (CT) scans. HPPS is a water-soluble compound that contains three iodine atoms, which make it an effective contrast agent for imaging soft tissues and blood vessels.
Applications De Recherche Scientifique
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is primarily used as a contrast agent in medical imaging procedures, particularly in CT scans. It is effective in enhancing the contrast between soft tissues and blood vessels, making it easier to identify abnormalities and diagnose diseases. 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid has also been used in research studies to investigate the effects of contrast agents on the body and to develop new imaging techniques.
Mécanisme D'action
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid works by absorbing X-rays, which makes the tissues and blood vessels containing the contrast agent appear brighter on the CT scan. The iodine atoms in 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid are responsible for absorbing the X-rays, and the contrast agent is eliminated from the body through the kidneys.
Effets Biochimiques Et Physiologiques
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is generally well-tolerated by the body, but it can cause adverse reactions in some patients. These reactions may include nausea, vomiting, headache, and allergic reactions. 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is also known to cause nephrotoxicity, which is damage to the kidneys. Patients with pre-existing renal dysfunction are at a higher risk of developing nephrotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is a widely used contrast agent in medical imaging procedures, and it has also been used in research studies to investigate the effects of contrast agents on the body. One advantage of 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is that it is effective in enhancing the contrast between soft tissues and blood vessels, making it easier to identify abnormalities and diagnose diseases. However, 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid has some limitations in lab experiments. It can be difficult to obtain pure 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid, and the synthesis process can be time-consuming and expensive. Additionally, 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid can cause adverse reactions in some patients, which can affect the results of the experiment.
Orientations Futures
There are several future directions for research on 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid. One area of research is the development of new contrast agents that are less toxic and more effective than 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid. Another area of research is the investigation of the long-term effects of 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid on the body, particularly on the kidneys. Finally, research is needed to develop new imaging techniques that can provide more detailed information about the body's tissues and organs.
Méthodes De Synthèse
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid can be synthesized by reacting 3-hydroxy-2',4',6'-triiodobenzoyl chloride with N-propylsuccinimide in the presence of a base such as triethylamine. The reaction yields 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid as a white crystalline powder, which is then purified by recrystallization.
Propriétés
Numéro CAS |
10515-72-7 |
|---|---|
Nom du produit |
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid |
Formule moléculaire |
C13H14I3NO4 |
Poids moléculaire |
628.97 g/mol |
Nom IUPAC |
4-(3-hydroxy-2,4,6-triiodo-N-propylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-2-5-17(9(18)3-4-10(19)20)12-7(14)6-8(15)13(21)11(12)16/h6,21H,2-5H2,1H3,(H,19,20) |
Clé InChI |
VSDUMHXFCUCZKA-UHFFFAOYSA-N |
SMILES |
CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O |
SMILES canonique |
CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O |
Autres numéros CAS |
10515-72-7 |
Synonymes |
3-[[N-(3-Hydroxy-2,4,6-triiodophenyl)-N-propylamino]carbonyl]propionic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



